Cas no 1796971-40-8 (N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide)

N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide 化学的及び物理的性質
名前と識別子
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- N-[3-[(Methylsulfonyl)amino]phenyl]-3-(2-pyridinyloxy)benzamide
- N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide
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- インチ: 1S/C19H17N3O4S/c1-27(24,25)22-16-8-5-7-15(13-16)21-19(23)14-6-4-9-17(12-14)26-18-10-2-3-11-20-18/h2-13,22H,1H3,(H,21,23)
- InChIKey: MWFTZKLUBSFEPB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(NS(C)(=O)=O)=C1)(=O)C1=CC=CC(OC2=NC=CC=C2)=C1
じっけんとくせい
- 密度みつど: 1.406±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 8.15±0.10(Predicted)
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-0112-2μmol |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-20μmol |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-5mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-1mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-3mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-10mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-50mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-4mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-2mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6445-0112-40mg |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide |
1796971-40-8 | 40mg |
$140.0 | 2023-09-08 |
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamideに関する追加情報
N-(3-Methanesulfonamidophenyl)-3-(Pyridin-2-Yloxy)Benzamide: A Comprehensive Overview
The compound N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 1796971-40-8) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development. The molecule consists of a benzamide backbone with two key substituents: a methanesulfonamido group attached to the phenyl ring and a pyridin-2-yloxy group at the para position. These functional groups contribute to the compound's distinct chemical properties and biological activity.
Recent studies have highlighted the importance of methanesulfonamido groups in enhancing the solubility and bioavailability of pharmaceutical compounds. The presence of this group in N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide suggests that it may exhibit favorable pharmacokinetic properties, making it a strong candidate for drug delivery systems. Additionally, the pyridin-2-yloxy group is known for its ability to participate in hydrogen bonding, which can enhance the compound's stability and interaction with biological targets.
One of the most exciting developments involving this compound is its potential as a modulator of protein-protein interactions (PPIs). PPIs are critical in various cellular processes, and disrupting or enhancing these interactions can lead to novel therapeutic strategies for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Research has shown that N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide can selectively bind to specific proteins, inhibiting their interaction without affecting other cellular components. This selectivity is crucial for minimizing off-target effects and improving drug efficacy.
Another area of interest is the compound's role in antimicrobial therapy. Recent experiments have demonstrated that N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide exhibits potent activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes while showing low toxicity to human cells makes it a promising candidate for developing new antibiotics, especially in light of the growing threat of antibiotic resistance.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and amide coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is accessible for further studies. The use of environmentally friendly reagents and catalytic systems has also been explored, aligning with current trends toward sustainable chemistry.
Looking ahead, N-(3-methanesulfonamidophenyl)-3-(pyridin-2-yloxy)benzamide holds great promise for advancing drug discovery efforts. Its unique combination of functional groups allows for versatility in targeting different biological pathways, making it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.
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